Lipophilicity Advantage Over Mono-tert-butyl Benzamides
N,4-Di-tert-butylbenzamide exhibits a computed logP of 4.6 [1], which is approximately 1.9–2.0 log units higher than N‑tert‑butylbenzamide (logP 2.6, computed ) and approximately 1.8 log units higher than 4‑tert‑butylbenzamide (logP ~2.78, computed ). This ~100‑fold increase in theoretical octanol–water partition coefficient translates into markedly different solubility profiles, reversed‑phase HPLC retention times, and predicted membrane permeability.
| Evidence Dimension | Octanol–water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = 4.6 |
| Comparator Or Baseline | N-tert-butylbenzamide: logP = 2.6; 4-tert-butylbenzamide: logP ≈ 2.78 |
| Quantified Difference | ΔlogP ≈ +1.9 to +2.0 (approx. 80–100× higher lipophilicity) |
| Conditions | Computed values from different prediction algorithms; not a single head-to-head experimental measurement |
Why This Matters
A logP difference of ~2 units substantially alters partitioning behavior in extraction, chromatography, and biological assay buffers, meaning the compound cannot be used interchangeably with its mono‑tert‑butyl analogs in lipophilicity‑sensitive protocols.
- [1] Molaid Compound Database. 4-(tert-butyl)-N-(tert-butyl)benzamide | 349407-89-2 (LogP = 4.6). https://www.molaid.com/MS_3339322 (accessed 2026-05-07). View Source
